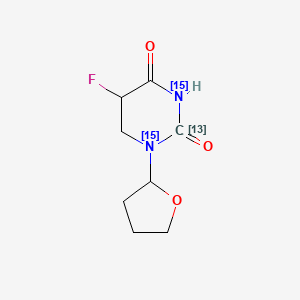
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione is a fluorinated derivative of diazinane, a class of compounds known for their diverse applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, an oxolan ring, and isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione typically involves the fluorination of a diazinane precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
- Formation of the oxolan ring through cyclization reactions.
- Introduction of the fluorine atom using fluorinating agents.
- Isotopic labeling with carbon-13 and nitrogen-15, which can be achieved through the use of isotopically labeled starting materials.
化学反应分析
Types of Reactions
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazinane derivatives.
科学研究应用
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The oxolan ring provides structural stability, while the isotopic labeling allows for detailed mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy.
相似化合物的比较
Similar Compounds
5-fluoro-1,3-diazinane-2,4-dione: Lacks the oxolan ring and isotopic labeling.
5-fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated structure but different functional groups.
Dihydrouracil: Similar core structure but lacks the fluorine atom and oxolan ring.
Uniqueness
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione is unique due to its combination of fluorination, oxolan ring, and isotopic labeling. These features enhance its stability, reactivity, and suitability for detailed mechanistic studies, making it a valuable compound in various scientific fields.
属性
分子式 |
C8H11FN2O3 |
|---|---|
分子量 |
205.16 g/mol |
IUPAC 名称 |
5-fluoro-1-(oxolan-2-yl)-(213C,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h5-6H,1-4H2,(H,10,12,13)/i8+1,10+1,11+1 |
InChI 键 |
BSRXJERNQPNWEO-HLDOMDIUSA-N |
手性 SMILES |
C1CC(OC1)[15N]2CC(C(=O)[15NH][13C]2=O)F |
规范 SMILES |
C1CC(OC1)N2CC(C(=O)NC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


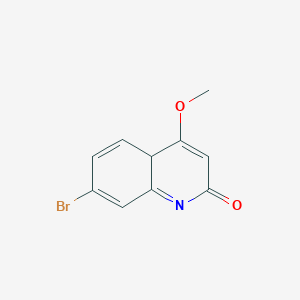
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)

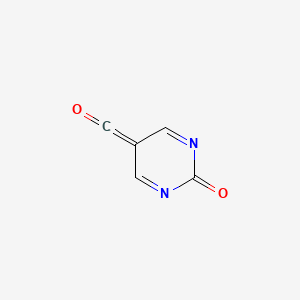
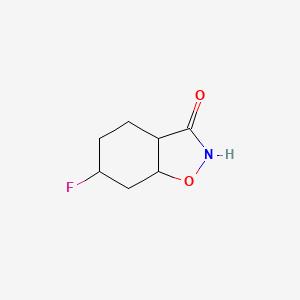
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
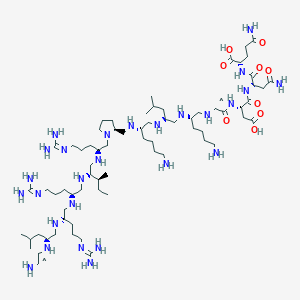
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)
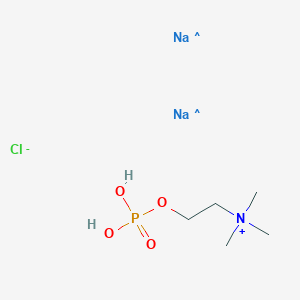

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
